molecular formula C13H12N2O3 B11048325 [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

Katalognummer B11048325
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: HEPKWEPGZDERFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile is an organic compound characterized by the presence of a dimethoxyphenyl group and a hydroxyethylidene group attached to a propanedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile is unique due to the presence of both hydroxyethylidene and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

2-[1-(3,4-dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

InChI

InChI=1S/C13H12N2O3/c1-17-12-4-3-9(5-13(12)18-2)11(8-16)10(6-14)7-15/h3-5,16H,8H2,1-2H3

InChI-Schlüssel

HEPKWEPGZDERFE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=C(C#N)C#N)CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.